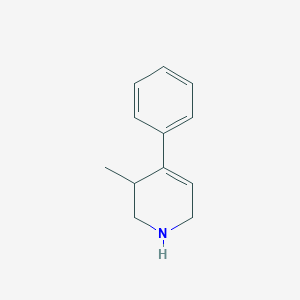
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium, which induces symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain . This compound has been extensively studied for its neurotoxic effects and its use in creating animal models of Parkinson’s disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the reaction of phenylacetone with methylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride. The product is then purified through recrystallization or distillation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions, including:
Oxidation: It is oxidized by monoamine oxidase B in glial cells to form the neurotoxic 1-methyl-4-phenylpyridinium.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Monoamine oxidase B is the primary enzyme involved in the oxidation process.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: The major product is 1-methyl-4-phenylpyridinium, a potent neurotoxin.
Reduction and Substitution: Various substituted tetrahydropyridine derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is primarily used in scientific research to study Parkinson’s disease. Its applications include:
Neurological Research: It is used to create animal models of Parkinson’s disease by inducing dopaminergic neuron degeneration.
Drug Development: It is used to screen potential neuroprotective agents and treatments for Parkinson’s disease.
Biochemical Studies: It helps in understanding the biochemical pathways involved in neurodegeneration and oxidative stress.
Mecanismo De Acción
The neurotoxic effects of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine are mediated through its conversion to 1-methyl-4-phenylpyridinium by monoamine oxidase B in glial cells . 1-Methyl-4-phenylpyridinium then enters dopaminergic neurons via the dopamine transporter and inhibits mitochondrial complex I, leading to mitochondrial dysfunction, oxidative stress, and ultimately cell death . This process mimics the neurodegenerative effects seen in Parkinson’s disease.
Comparación Con Compuestos Similares
1-Methyl-4-phenylpyridinium: The neurotoxic metabolite of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Phenylacetone: A precursor in the synthesis of this compound.
Methylamine: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to its specific neurotoxic effects and its ability to selectively destroy dopaminergic neurons, making it a valuable tool in Parkinson’s disease research .
Propiedades
Número CAS |
13299-58-6 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C12H15N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-7,10,13H,8-9H2,1H3 |
Clave InChI |
MAHYHSZTIJZRRO-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



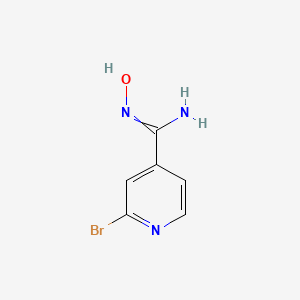
![tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)
![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)
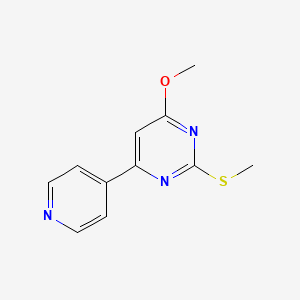
![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)


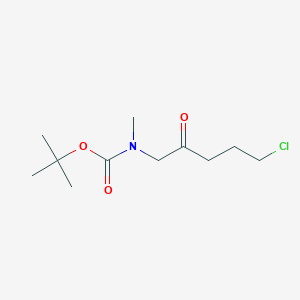
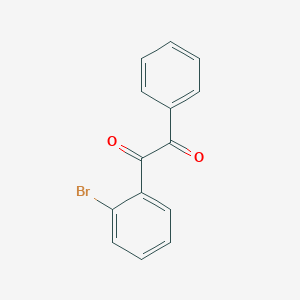

![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
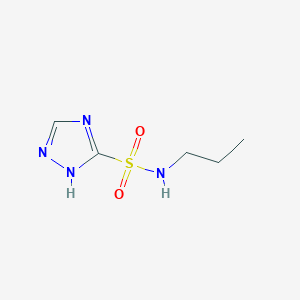
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
